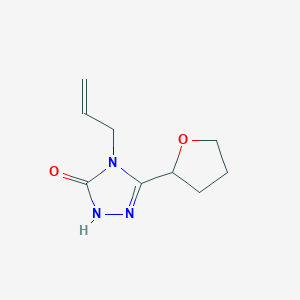

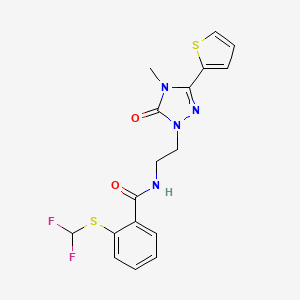

3-(oxolan-2-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(oxolan-2-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound that has gained significant attention in the field of scientific research. This compound has a unique structure and exhibits various biological activities.

科学的研究の応用

Heterocyclic Derivative Syntheses

These compounds are pivotal in the synthesis of various heterocyclic derivatives. For instance, the oxidative carbonylation reactions of prop-2-ynyl alpha-ketoesters and amides catalyzed by palladium in conjunction with oxidative conditions yield tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. This process highlights the utility of such compounds in creating a diverse range of heterocycles with potential applications in pharmaceuticals and materials science (Bacchi et al., 2005).

Coordination Chemistry and Asymmetric Syntheses

The oxazoline ligands derived from these compounds play a significant role in coordination chemistry and asymmetric synthesis. Their versatility in ligand design and the ability to modulate chiral centers make them valuable in transition metal-catalyzed processes (Gómez et al., 1999).

[2+2] Cycloadditions in Organic Synthesis

3-(Propa-1,2-dien-1-yl)oxazolidin-2-one derivatives are effective partners in gold-catalyzed [2+2] cycloadditions to alkenes, facilitating the synthesis of highly substituted cyclobutane derivatives. This transformation underlines the importance of these compounds in constructing complex cyclic structures with complete regio- and stereocontrol, crucial for developing pharmaceuticals and advanced materials (Faustino et al., 2012).

Click Chemistry and Triazole Syntheses

The compound's framework is integral to click chemistry, enabling the synthesis of 1,2,3-triazoles through azide-alkyne cycloaddition reactions. These triazoles find widespread applications in drug discovery, materials science, and as intermediates in organic synthesis, showcasing the compound's versatility and utility in modern chemistry (Ahmed et al., 2016).

Supramolecular and Coordination Chemistry

Research into 1,2,3-triazoles, derivatives of such compounds, highlights their role in supramolecular and coordination chemistry due to their unique electronic and structural properties. These features enable applications ranging from anion recognition to catalysis and photochemistry, further demonstrating the compound's potential in developing novel chemical entities with unique functionalities (Schulze & Schubert, 2014).

特性

IUPAC Name |

3-(oxolan-2-yl)-4-prop-2-enyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-2-5-12-8(10-11-9(12)13)7-4-3-6-14-7/h2,7H,1,3-6H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKSEIBTWGPTNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=O)C2CCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2613426.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2613434.png)

![3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2613437.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2613438.png)

![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2613439.png)

![1-(1-Methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)prop-2-en-1-one](/img/structure/B2613441.png)

![2,6-dichloro-N-methyl-N-[(thiophen-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2613449.png)